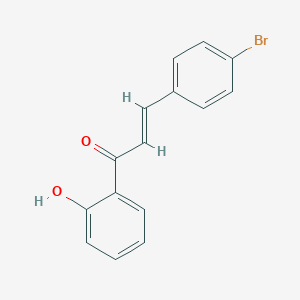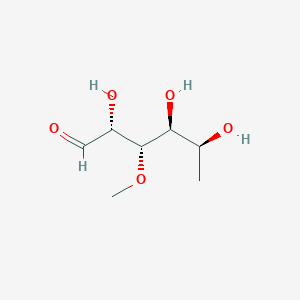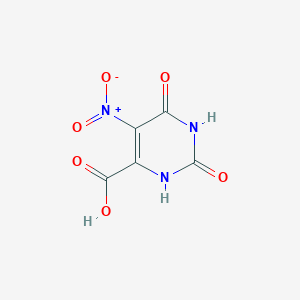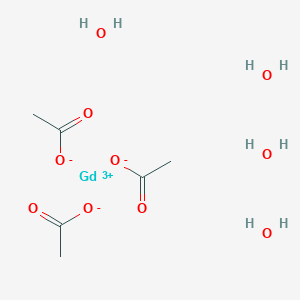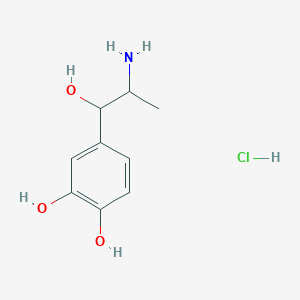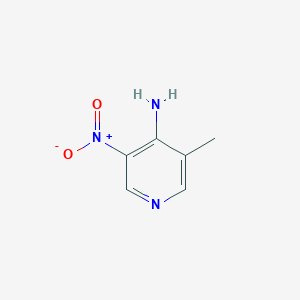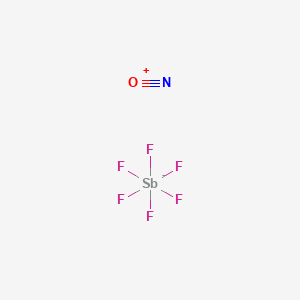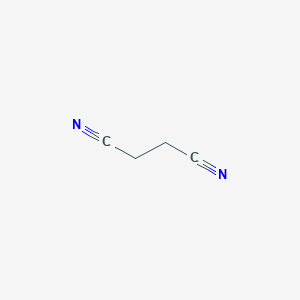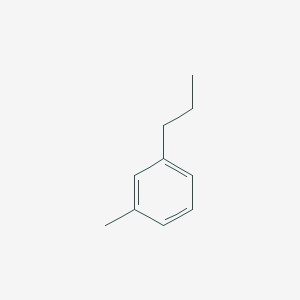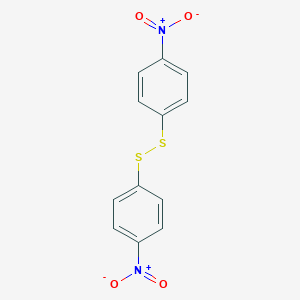![molecular formula C13H21NO2S2 B093090 Sulfilimine, S,S-bis(1-methylethyl)-N-[(4-methylphenyl)sulfonyl]- CAS No. 18922-54-8](/img/structure/B93090.png)
Sulfilimine, S,S-bis(1-methylethyl)-N-[(4-methylphenyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfilimine, S,S-bis(1-methylethyl)-N-[(4-methylphenyl)sulfonyl]- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that contains a sulfilimine group, which is a relatively uncommon functional group in organic chemistry. The unique properties of sulfilimine make it an interesting subject of study, and researchers have been exploring its synthesis, mechanism of action, and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of sulfilimine is not well understood, but researchers have proposed that it may interact with proteins through the formation of covalent bonds. This interaction may result in the inhibition of enzyme activity or the disruption of protein-protein interactions. Further research is needed to fully understand the mechanism of action of sulfilimine.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that sulfilimine derivatives can have a variety of biochemical and physiological effects. For example, sulfilimine derivatives have been shown to inhibit the activity of certain enzymes involved in cancer and Alzheimer's disease. Additionally, sulfilimine derivatives have been shown to have antimicrobial properties, making them potential candidates for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of sulfilimine is its relative ease of synthesis, which allows researchers to produce large quantities of this compound for further study. Additionally, the unique properties of sulfilimine make it an interesting subject of study, and researchers have been able to explore its potential applications in various fields. However, one limitation of sulfilimine is its lack of solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on sulfilimine. One area of interest is the development of sulfilimine derivatives as inhibitors of enzymes involved in various diseases, such as cancer and Alzheimer's disease. Additionally, researchers may explore the use of sulfilimine derivatives as building blocks in the synthesis of novel materials with unique properties. Further research is also needed to fully understand the mechanism of action of sulfilimine and its potential applications in various fields.
Métodos De Síntesis
The synthesis of sulfilimine involves the reaction of a sulfonyl chloride with an amine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the sulfilimine group. The synthesis of sulfilimine is relatively straightforward, and researchers have been able to produce large quantities of this compound for further study.
Aplicaciones Científicas De Investigación
Sulfilimine has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Researchers have explored the use of sulfilimine derivatives as inhibitors of enzymes involved in various diseases, such as cancer and Alzheimer's disease. Additionally, sulfilimine derivatives have been used as building blocks in the synthesis of novel materials with unique properties.
Propiedades
Número CAS |
18922-54-8 |
|---|---|
Nombre del producto |
Sulfilimine, S,S-bis(1-methylethyl)-N-[(4-methylphenyl)sulfonyl]- |
Fórmula molecular |
C13H21NO2S2 |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
N-[di(propan-2-yl)-λ4-sulfanylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO2S2/c1-10(2)17(11(3)4)14-18(15,16)13-8-6-12(5)7-9-13/h6-11H,1-5H3 |
Clave InChI |
LOROWSYNFCQEIE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S(C(C)C)C(C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N=S(C(C)C)C(C)C |
Otros números CAS |
18922-54-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



